N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-methylbutanamide
N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-methylbutanamide
Brand Name:
Vulcanchem
CAS No.:
349540-98-3
VCID:
VC0358683
InChI:
InChI=1S/C13H16N2O2S/c1-4-8(2)12(16)15-13-14-10-6-5-9(17-3)7-11(10)18-13/h5-8H,4H2,1-3H3,(H,14,15,16)
SMILES:
CCC(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)OC
Molecular Formula:
C13H16N2O2S
Molecular Weight:
264.35g/mol
N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-methylbutanamide
CAS No.: 349540-98-3
Main Products
VCID: VC0358683
Molecular Formula: C13H16N2O2S
Molecular Weight: 264.35g/mol
CAS No. | 349540-98-3 |
---|---|
Product Name | N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-methylbutanamide |
Molecular Formula | C13H16N2O2S |
Molecular Weight | 264.35g/mol |
IUPAC Name | N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylbutanamide |
Standard InChI | InChI=1S/C13H16N2O2S/c1-4-8(2)12(16)15-13-14-10-6-5-9(17-3)7-11(10)18-13/h5-8H,4H2,1-3H3,(H,14,15,16) |
Standard InChIKey | AISXXXVGJITSPH-UHFFFAOYSA-N |
SMILES | CCC(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)OC |
Canonical SMILES | CCC(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)OC |
Solubility | 39.7 [ug/mL] |
PubChem Compound | 3254649 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume